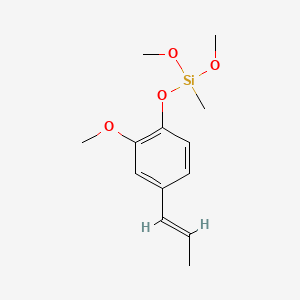
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is a chemical compound with the molecular formula C13H20O4Si. It is a derivative of phenol and contains both methoxy and propenyl functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane typically involves the reaction of 2-methoxy-4-(1-propenyl)phenol with a silane reagent. One common method is the nucleophilic substitution reaction where 2-methoxy-4-(1-propenyl)phenol reacts with dimethoxymethylsilane in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the methoxy groups .
科学研究应用
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane has several applications in scientific research:
作用机制
The mechanism of action of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
相似化合物的比较
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
Benzene, 1,2-dimethoxy-4-(1-propenyl)-:
Uniqueness
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is unique due to the presence of the silane group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where the silane functionality is required .
生物活性
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane, a silane compound with the molecular formula C12H16O3Si, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on cancer cells, antimicrobial activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: C12H16O3Si
Molecular Weight: 236.34 g/mol
CAS Registry Number: 6627-88-9
The compound features a methoxy group and a propenyl substituent on a phenolic backbone, which may contribute to its biological activity. The presence of silicon in its structure suggests potential interactions with biological systems that are distinct from those of purely organic compounds.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenoxy-N-phenylaniline have shown promising results as c-Myc inhibitors in colorectal cancer (CRC) models. A study reported that certain derivatives demonstrated IC50 values as low as 0.32 μM in inhibiting cancer cell proliferation, suggesting that modifications to the phenolic structure can enhance anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 42 | 0.32 | HT29 | c-Myc inhibition, apoptosis induction |
| Compound A | 0.51 | HCT 15 | G2/M arrest |
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Oncogenic Pathways: Similar compounds have been shown to down-regulate c-Myc expression and disrupt its dimerization with MAX, leading to reduced tumor cell viability .
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases or modulation of Bcl-2 family proteins.
- Cell Cycle Arrest: Some derivatives have been observed to induce cell cycle arrest at various phases (G0/G1 or G2/M), which is critical for preventing uncontrolled cell division .
Case Studies and Research Findings
Several studies have investigated the broader class of silane and phenolic compounds related to this compound:
- Study on Colorectal Cancer: A recent study highlighted the efficacy of phenolic compounds in CRC models, showing significant tumor reduction without substantial toxicity during treatment .
- Antimicrobial Evaluation: Research on related methoxylated phenolic compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
属性
CAS 编号 |
83817-64-5 |
|---|---|
分子式 |
C13H20O4Si |
分子量 |
268.38 g/mol |
IUPAC 名称 |
dimethoxy-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-methylsilane |
InChI |
InChI=1S/C13H20O4Si/c1-6-7-11-8-9-12(13(10-11)14-2)17-18(5,15-3)16-4/h6-10H,1-5H3/b7-6+ |
InChI 键 |
HCQLHYNNWLFIIJ-VOTSOKGWSA-N |
手性 SMILES |
C/C=C/C1=CC(=C(C=C1)O[Si](C)(OC)OC)OC |
规范 SMILES |
CC=CC1=CC(=C(C=C1)O[Si](C)(OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















